molecular formula C19H17NO4 B2431224 Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate CAS No. 847405-61-2

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate

Cat. No. B2431224
CAS RN: 847405-61-2
M. Wt: 323.348
InChI Key: WUBBZESAXVQTTR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H17NO4. It is a derivative of benzofuran .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate consists of a benzofuran ring attached to a carboxylate ester and a methylbenzamido group. The InChI code for this compound is 1S/C12H12O3/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate is a solid at room temperature . Its molecular weight is 323.348.

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, such as Ethyl 3-(2-methylbenzamido)benzofuran-2-carboxylate, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are potential natural drug lead compounds .

Anti-Hepatitis C Virus Activity

The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Synthesis of Polycyclic Benzofuran Compounds

A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Construction of Benzofuran Rings

Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

α-Glucosidase Inhibitor

In a study, new derivatives of biphenyl pyrazole-benzofuran hybrids were designed, synthesized and evaluated in vitro through enzymatic assay for inhibitory effect against α-glucosidase activity . The most active compound acted as the competitive inhibitors of α-glucosidase .

Synthesis of Benzofuran-3-carboxylate Esters

The condensation reaction of O-phenylhydroxamic acids with ethyl 3-bromopropargylate provided a mild method for heterocyclization, leading to the formation of benzofuran-3-carboxylate esters .

properties

IUPAC Name

ethyl 3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-10-6-7-11-15(14)24-17)20-18(21)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBBZESAXVQTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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